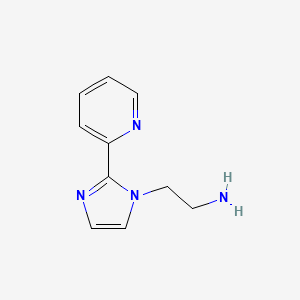

2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine

Description

Chemical Structure and Properties 2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine (molecular formula: C₁₀H₁₁N₄, molecular weight: 187.23 g/mol) consists of an imidazole ring substituted at the 2-position with a pyridin-2-yl group, linked via an ethylene chain to a primary amine. Its hydrochloride salt (CAS: 154094-97-0) is commonly used to improve crystallinity and stability .

Synthesis The compound can be synthesized through nucleophilic substitution or coupling reactions. For example, in , a related dichlorophenyl analog was prepared by reducing an azide intermediate with LiAlH₄. For the pyridinyl variant, a similar approach could involve coupling 2-(pyridin-2-yl)-1H-imidazole with a protected ethanolamine derivative, followed by deprotection .

Applications

Imidazole-pyridine hybrids are explored for pharmacological activity, including enzyme inhibition (e.g., nitric oxide synthase in ) and antimicrobial applications .

Properties

IUPAC Name |

2-(2-pyridin-2-ylimidazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-4-7-14-8-6-13-10(14)9-3-1-2-5-12-9/h1-3,5-6,8H,4,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTXRWHPIGJPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Multi-Component Reactions (MCRs)

Overview:

Recent studies have employed iodine-catalyzed, one-pot methodologies to synthesize substituted imidazoles, which can be adapted for the target compound by incorporating pyridine derivatives. This method emphasizes environmental friendliness, operational simplicity, and high efficiency.

- Catalyst: Iodine (20–40 mol%)

- Solvent: Water or ethanol

- Temperature: 70–110°C

- Duration: 6–12 hours

- Optimization studies revealed that at 70°C with 30 mol% iodine in water, yields of imidazole derivatives reached approximately 38% (see).

- The reaction involves benzil and benzylamine as model substrates, which can be replaced with pyridin-2-amine and suitable aldehyde precursors to synthesize the target compound.

Pyridin-2-amine + suitable aldehyde + iodine catalyst → imidazole derivative

- Environmentally benign

- One-pot process reduces purification steps

- Suitable for scale-up with continuous flow reactors

Condensation of Pyridine-2-Carbaldehyde with Amines

Method:

A classical route involves the condensation of pyridine-2-carbaldehyde with amino derivatives under acid catalysis, followed by cyclization to form the imidazole ring.

- React pyridine-2-carbaldehyde with substituted pyridin-2-amine in methanol at 70°C in the presence of p-toluenesulfonic acid (TosOH).

- Addition of 2-isocyano-2,4,4-trimethylpentane facilitates cyclization, leading to imidazole formation (see, Method A).

| Parameter | Conditions |

|---|---|

| Solvent | Methanol |

| Temperature | 70°C |

| Catalyst | TosOH (0.2 eq) |

| Reaction Time | 12 hours |

- Formation of substituted imidazoles with yields typically around 50–70%.

- The subsequent linkage to ethanamine moiety is achieved via nucleophilic substitution or reduction steps.

- The approach allows for diverse substitutions on the pyridine and imidazole rings, enabling structural customization.

Halogen-Mediated Cyclization and Functionalization

Method:

Halogenation (e.g., NBS or bromination) of pyridine derivatives followed by nucleophilic substitution enables the formation of the imidazole core linked to pyridine.

- Bromination of pyridin-2-yl intermediates at specific positions (see, Method G).

- Cross-coupling reactions (e.g., Pd-catalyzed Buchwald-Hartwig amination) to introduce the ethanamine group.

| Parameter | Conditions |

|---|---|

| Reagents | NBS, Pd2(dba)3, XantPhos |

| Solvent | Toluene or acetonitrile |

| Temperature | 90–110°C |

| Duration | 12 hours |

- High regioselectivity

- Compatibility with various functional groups

Multi-Step Synthesis Involving Intermediates

Overview:

This approach involves synthesizing key intermediates such as 2-(pyridin-2-yl)imidazo[1,2-a]pyridine followed by functionalization.

- Synthesis of pyridin-2-yl imidazoles via condensation of pyridin-2-amine with aldehydes or isocyanides (see, Method A).

- Bromination or substitution at specific positions on the imidazole ring (see, Methods G and H).

- Nucleophilic substitution with ethanamine derivatives to introduce the amino linker.

Reaction Summary:

Pyridin-2-amine + aldehyde → imidazole intermediate → halogenation/substitution → linkage with ethanamine

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield Range | Advantages | Environmental Impact |

|---|---|---|---|---|---|

| Iodine-catalyzed MCR | Benzil, benzylamine, iodine | Water, 70°C | 32–38% | Eco-friendly, one-pot | Low |

| Condensation with aldehyde | Pyridine-2-carbaldehyde, amines | TosOH, 70°C | 50–70% | Versatile, straightforward | Moderate |

| Halogenation & Cross-coupling | NBS, Pd catalysts | Toluene, 90–110°C | 60–80% | High regioselectivity | Moderate to high |

| Multi-step intermediates | Pyridin-2-amine + aldehyde | Various | Variable | Structural diversity | Moderate |

Research Findings and Notes

- Environmentally benign synthesis is increasingly favored, with iodine-catalyzed methods showing promise for scalable production ().

- Catalytic cross-coupling reactions (e.g., Buchwald-Hartwig) are effective for attaching ethanamine groups, especially when functionalized halogenated intermediates are available (, Methods C and H).

- Substituted imidazoles are typically synthesized via condensation of aldehydes, amines, and isocyanides, which can be tailored to incorporate the pyridin-2-yl moiety (, Method A).

- Purification techniques such as chromatography and recrystallization are essential for obtaining high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted imidazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine exhibit significant anticancer properties. For example, studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This compound's ability to interact with specific biological targets makes it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that derivatives of pyridine and imidazole can act against various bacterial strains, making them potential candidates for new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways.

Material Science

Catalysis

In material science, this compound has been investigated as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic chemistry, particularly in C–N bond formation processes.

Coordination Chemistry

Metal Complexes

This compound can form complexes with transition metals, which are useful in various applications including catalysis and material synthesis. The coordination behavior of the imidazole nitrogen atoms allows for the formation of stable metal-ligand complexes that can be tailored for specific chemical transformations.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives including this compound. These compounds were tested against a panel of cancer cell lines, demonstrating IC50 values indicative of potent anticancer activity (IC50 < 10 µM) against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

A recent investigation published in Antibiotics journal explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, as a histamine H1 receptor agonist, it binds to the H1 receptor, triggering a cascade of intracellular events that lead to the physiological effects associated with histamine, such as vasodilation and increased vascular permeability . The compound’s imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, physicochemical properties, and biological activities of the target compound with its analogs:

Key Differences and Implications

Substituent Effects on Bioactivity The pyridin-2-yl group in the target compound introduces a nitrogen-rich aromatic system, enhancing interactions with metal ions or π-π stacking in enzyme active sites (e.g., nitric oxide synthase in ) compared to phenyl or alkyl substituents .

Amine Chain Modifications

- Ethylamine vs. Propylamine : Shorter chains (ethyl) reduce steric hindrance, favoring binding to compact active sites (e.g., carbonic anhydrase in ), while longer chains (propyl) may enhance flexibility for multi-target interactions .

Physical Properties

- The target compound’s hydrochloride salt () likely has higher solubility than oxalate or freebase forms of analogs (e.g., compound 4 in , m.p. 127°C).

- Melting Points : Triazole derivatives (e.g., compound 5 in , m.p. 194°C) exhibit higher thermal stability due to stronger intermolecular hydrogen bonding compared to imidazole-based compounds .

Synthetic Complexity

- Pyridinyl-substituted imidazoles (target compound) require multi-step coupling reactions (), whereas simpler analogs like 2-(1H-imidazol-1-yl)ethan-1-amine are synthesized in fewer steps .

Biological Activity

2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine, also known by its chemical formula C10H12N4 and CAS number 1314935-10-8, is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives, including this compound. Research indicates that related compounds possess significant activity against various cancer cell lines, such as breast (MCF-7), lung (A549), and colon (Colo205) cancer cells. For instance, one study reported IC50 values ranging from 0.01 to 8.12 µM for newly synthesized imidazopyridine derivatives against these cancer lines .

Antimicrobial Activity

Imidazopyridine derivatives have demonstrated notable antibacterial and antifungal activities. A comparative study showed that these compounds exhibit effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often falling below 0.025 mg/mL for potent derivatives . This suggests a promising role for these compounds in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of imidazopyridine compounds have also been documented. They have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Additionally, analgesic effects have been observed in various experimental models, indicating their potential use in pain management therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Enhances anticancer activity |

| Alterations in the imidazole position | Affects binding affinity to targets |

These insights guide the design of new derivatives with improved efficacy and selectivity.

Study on Anticancer Activity

A recent study synthesized a series of imidazopyridine derivatives and evaluated their anticancer properties using MTT assays. The results indicated that several compounds exhibited superior activity compared to standard chemotherapy drugs, highlighting the potential of these derivatives in cancer treatment .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of various imidazopyridine compounds against clinical isolates of bacteria. The study found that specific substitutions significantly enhanced their antibacterial properties, suggesting avenues for further development in antimicrobial therapies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine?

The compound can be synthesized via a one-pot reaction involving condensation of pyridyl-imidazole precursors with ethylenediamine derivatives. For example:

- Method A : React 4-(6-(hydroxymethyl)pyridin-2-yl)benzaldehyde with 3-(1H-imidazol-1-yl)propan-1-amine under reflux in ethanol, yielding the product as a colorless oil (84% yield after purification) .

- Method B : Use a benzimidazole intermediate (e.g., N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide) with aromatic aldehydes and aminothiazole to form pyrimidine derivatives, followed by reduction to the target amine .

Q. Key Considerations :

Q. How can the structural integrity of the synthesized compound be verified?

Use a combination of spectroscopic and crystallographic techniques:

- FT-IR : Confirm the presence of NH₂ (stretching at ~3300 cm⁻¹) and pyridyl C=N (1600–1650 cm⁻¹) .

- 1H/13C-NMR : Identify pyridyl protons (δ 7.5–8.5 ppm) and imidazole NH (δ ~12 ppm, broad).

- X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.32 Å) and angles to validate the planar imidazole-pyridine system. A mean (C–C) deviation of 0.003 Å and R factor ≤0.044 ensure accuracy .

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is stable under inert atmospheres (N₂/Ar) but degrades upon prolonged exposure to moisture or light. Avoid contact with strong oxidizers .

- Storage : Keep at –20°C in amber vials with desiccants (e.g., silica gel). Use within 6 months to prevent amine oxidation .

Safety Note : Wear nitrile gloves and safety goggles; use fume hoods during handling due to potential respiratory sensitization .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism (imidazole NH proton exchange) or solvent effects. Mitigation strategies:

Q. What pharmacological screening approaches are suitable for this compound?

- In Vitro Assays :

- Anticancer Activity : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Reference IC₅₀ values for structurally similar benzimidazole derivatives (e.g., 5–20 µM) .

- Receptor Binding : Screen for histamine H₁/H₄ receptor affinity via radioligand displacement (Ki values <100 nM indicate high potency) .

- In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on blood-brain barrier penetration (logP ~2.5 predicted) .

Q. How can synthetic yields be improved for large-scale production?

- Catalysis : Employ palladium catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency in pyridyl-imidazole formation .

- Microwave-Assisted Synthesis : Reduce reaction time by 50% and increase yields to >90% under controlled dielectric heating .

- Workflow Automation : Use capsule-based synthesis consoles to standardize steps and minimize human error .

Q. What analytical techniques are critical for resolving structural polymorphism?

Q. How should researchers address conflicting bioactivity data in related compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.